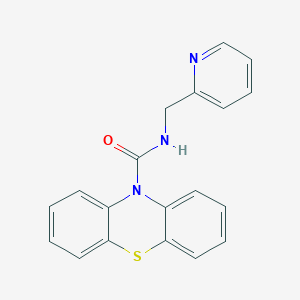

![molecular formula C12H18N2O3S2 B5553509 N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-heterocycles, which might include structures similar to our compound of interest, often employs chiral sulfinamides and sulfonyl derivatives. Chiral sulfinamides, notably tert-butanesulfinamide, are utilized in the stereoselective synthesis of amines and their derivatives, offering a pathway to piperidines, pyrrolidines, and azetidines that are structurally similar to the compound (Philip et al., 2020). Moreover, recent advances in synthesizing cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, highlight the development of new methods to access sulfur-containing compounds, which could be relevant to the synthesis of our target compound (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides and their derivatives, including potential analogs of the compound of interest, is a significant area of study due to their presence in many clinically used drugs. The primary sulfonamide moiety exhibits a wide range of biological activities, making the structural analysis of these compounds crucial for understanding their chemical and pharmacological properties (Carta et al., 2012).

Chemical Reactions and Properties

Sulfonamides, including those structurally related to our compound, are involved in various chemical reactions. They play a crucial role in the synthesis of N-heteroaryl sulfonamides, highlighting the diverse reactivity and significance of sulfonamide derivatives in medicinal chemistry (Ghosh et al., 2023). Additionally, thiophene derivatives, which are part of our compound’s structure, are known for their wide range of applications in medicinal chemistry, including their antimicrobial, anticancer, and anti-inflammatory activities (Xuan, 2020).

Physical Properties Analysis

The physical properties of compounds like “N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide” can be inferred from studies on similar sulfur-containing compounds. For instance, the review of sulfhydryl-containing compounds like WR-2721 and glutathione discusses their radio- and chemoprotective properties, which might shed light on the stability and solubility aspects of sulfonamide derivatives (Hospers et al., 1999).

Chemical Properties Analysis

Sulfonamides have been extensively explored for their diverse chemical properties, including their antibacterial, antifungal, and antitumor activities. A comprehensive understanding of the chemical properties of sulfonamides can provide insights into the reactivity and potential biological applications of the compound (Azevedo-Barbosa et al., 2020).

科学的研究の応用

Synthesis and Chemical Properties

Adventures in Sulfur-Nitrogen Chemistry

This research explores the chemistry of sulfur-nitrogen compounds, including the synthesis and selective oxidation of sulfenamides and sulfinimines, leading to the production of N-sulfonyloxaziridines. These compounds have shown high enantioselectivity in oxidation reactions and serve as versatile methods for constructing carbon-nitrogen stereocenters in biologically active compounds (Davis, 2006).

Biological Activities

Anticancer Potential of Piperidinyl-Oxadiazole Hybrids

A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as promising anticancer agents. These compounds, particularly those derived from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown significant activity against cancer cells, highlighting their therapeutic potential (Rehman et al., 2018).

Chemical Synthesis Applications

Synthesis of Piperidines and Related Compounds

Research has developed methods for the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones. This provides a new route for creating complex nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Back & Nakajima, 2000).

Catalysis

Enantioselective Lewis Basic Catalysts

N-Formamides derived from l-piperazine-2-carboxylic acid have been developed as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights the utility of compounds with piperidinyl-sulfonyl moieties in catalysis, offering high yields and enantioselectivities across a range of substrates (Wang et al., 2006).

将来の方向性

特性

IUPAC Name |

N-methyl-4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-9-4-3-5-14(7-9)19(16,17)10-6-11(18-8-10)12(15)13-2/h6,8-9H,3-5,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMXZKWKBIHOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)